1-(4-BUTOXYPHENYL)-3-(4-METHYLPIPERAZINO)DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
1-(4-Butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a butoxyphenyl group, a methylpiperazino group, and a dihydropyrrole-2,5-dione core
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-4-13-25-16-7-5-15(6-8-16)22-18(23)14-17(19(22)24)21-11-9-20(2)10-12-21/h5-8,17H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRQKAWTQRVZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps:
Aminomethylation: The starting material, 1-(4-butoxyphenyl)-2-phenylethanone, undergoes aminomethylation with paraformaldehyde and substituted piperazines in an ethanol medium.
Grignard Reaction: The intermediate product reacts with cyclohexylmagnesium halide to yield 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols.
Chemical Reactions Analysis
1-(4-Butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include paraformaldehyde, cyclohexylmagnesium halide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
1-(4-Butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(4-Butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols: These compounds share a similar butoxyphenyl group but differ in their cyclohexyl and arylpiperazinyl groups.
4-(4-Butoxybenzoyl)-5-(4-butoxyphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar butoxyphenyl group but differs in its benzoyl and furan groups.
The uniqueness of 1-(4-butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
